molecular formula C14H16N4O2S B2990532 N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034389-76-7

N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2990532
CAS No.: 2034389-76-7
M. Wt: 304.37
InChI Key: GWONMGOXJSUUIA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring, a tetrahydrothiophene moiety, and an isonicotinamide group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-18-8-11(7-16-18)17-14(19)10-2-4-15-13(6-10)20-12-3-5-21-9-12/h2,4,6-8,12H,3,5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWONMGOXJSUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with various biological targets can be studied to develop new therapeutic agents.

Medicine: This compound may have medicinal properties, such as antileishmanial and antimalarial activities. Its efficacy in treating these diseases can be explored through in vitro and in vivo studies.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its properties can be harnessed for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and isonicotinamide group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-methyl-1H-pyrazol-4-yl)methanamine: A simpler pyrazole derivative with potential pharmacological applications.

  • N-(3,5-bis(1,1-dimethylethyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide: A structurally related compound with potential biological activity.

Uniqueness: N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to its unique combination of functional groups, which can lead to diverse chemical and biological properties

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a tetrahydrothiophene moiety, and an isonicotinamide group. These structural components are known for their diverse biological activities. The molecular formula is C12H15N3O2SC_{12}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 253.33 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the efficacy of pyrazole derivatives in inhibiting bacterial growth by disrupting essential enzymatic functions, suggesting that this compound may share similar mechanisms of action .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Pyrazole ABacterial0.5 µg/mL
Pyrazole BFungal1.0 µg/mL
Target CompoundBacterialTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For instance, the presence of electron-withdrawing groups on the pyrazole ring has been associated with increased potency against certain pathogens .

Case Study: SAR Analysis

A comparative analysis was conducted on various isonicotinamide derivatives, revealing that modifications at the 4-position of the pyrazole ring significantly enhanced antifungal activity against several phytopathogenic fungi .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Nucleophilic Substitution : The sulfonyl fluoride group may participate in nucleophilic substitutions with biomolecules.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism, leading to growth inhibition.

Clinical Relevance

The potential clinical applications of this compound include its use as an antimicrobial agent in treating infections caused by resistant strains of bacteria and fungi. Ongoing research aims to further characterize its efficacy and safety profile.

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